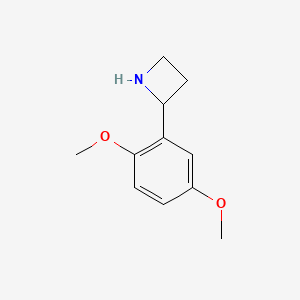

2-(2,5-Dimethoxyphenyl)azetidine

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H15NO2/c1-13-8-3-4-11(14-2)9(7-8)10-5-6-12-10/h3-4,7,10,12H,5-6H2,1-2H3 |

InChI Key |

PSDOXJIXNJNWOP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Azetidine and Its Derivatives

Historical and Contemporary Approaches to Azetidine (B1206935) Ring Synthesisrsc.orgresearchwithrutgers.comrsc.orgelsevier.comacs.orgmagtech.com.cnchemrxiv.org

The synthesis of the azetidine ring has evolved significantly over the years, driven by the need for efficient and selective methods to access this strained heterocyclic system. rsc.orgrsc.org Both classical and modern approaches are employed, with a continuous focus on improving yield, stereoselectivity, and functional group tolerance.

Cyclization and Cycloaddition Reactions in Azetidine Formationrsc.orgresearchwithrutgers.comrsc.orgmagtech.com.cnrsc.orgcalstate.edu

Intramolecular cyclization and intermolecular cycloaddition reactions are cornerstone strategies for constructing the azetidine ring. rsc.orgrsc.org

Intramolecular Cyclization: This approach typically involves the formation of a carbon-nitrogen bond through the displacement of a leaving group by an internal amine nucleophile. A common strategy is the cyclization of γ-amino alcohols or their derivatives. For instance, the treatment of 1,3-aminoalcohols with a suitable activating agent can induce ring closure to form the corresponding azetidine. Another key method involves the intramolecular amination of organoboronates, which provides access to azetidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Palladium-catalyzed intramolecular γ-C(sp³)–H amination has also emerged as a powerful tool for synthesizing functionalized azetidines. rsc.org

[2+2] Cycloaddition: This powerful class of reactions involves the combination of two two-atom components to form a four-membered ring. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely used method for preparing β-lactams (2-azetidinones), which can be subsequently reduced to azetidines. mdpi.com More recent advancements include visible-light-mediated [2+2] photocycloadditions. acs.orgspringernature.comchemrxiv.org For example, the Schindler group has developed intermolecular [2+2] photocycloaddition reactions between oximes and alkenes, enabled by triplet energy transfer, to produce highly functionalized azetidines. rsc.orgspringernature.com These photocatalytic methods often offer mild reaction conditions and broad substrate scope. acs.orgacs.orgchemrxiv.org Another notable cycloaddition is the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, which yields enantioenriched exo-imido azetidines. acs.org

Strain-Driven Character and Reactivity in Four-Membered Heterocycle Synthesisrsc.org

The synthesis and reactivity of azetidines are intrinsically linked to their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key factor that both challenges and enables their synthesis. While the strain makes the formation of the four-membered ring thermodynamically less favorable than five- or six-membered rings, it also imparts unique reactivity that can be harnessed in synthetic strategies. rsc.orgresearchwithrutgers.comresearchgate.net

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions, which can be a desirable feature for further functionalization. rsc.orgmagtech.com.cn However, this reactivity also necessitates careful control of reaction conditions to prevent unwanted side reactions during synthesis. The stability of the azetidine ring is intermediate between the highly strained and reactive aziridines and the more stable and less reactive pyrrolidines. rsc.orgresearchwithrutgers.comrsc.org This balance allows for the isolation and handling of azetidines while still permitting their use in strain-release-driven transformations. rsc.orgacs.org For example, the strain-release homologation of boronic esters using azabicyclo[1.1.0]butane provides a modular route to substituted azetidines. acs.org

Targeted Synthesis of 2-(2,5-Dimethoxyphenyl)azetidineacs.org

The synthesis of specifically substituted azetidines, such as 2-(2,5-dimethoxyphenyl)azetidine, requires methods that offer high levels of control over stereochemistry and regiochemistry.

Stereoselective and Regioselective Synthetic Strategiesrsc.orgrsc.orgelsevier.com

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of asymmetrically substituted azetidines.

Stereoselective Synthesis: Chiral auxiliaries and catalysts are often employed to induce stereoselectivity. For instance, the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles allows for the synthesis of optically active 2-substituted azetidines. rsc.org Copper-catalyzed enantioselective boryl allylation of azetines is another powerful method for accessing chiral 2,3-disubstituted azetidines with excellent stereocontrol. nih.gov A facile stereoselective synthesis of highly functionalized azetidines has also been reported via a [2+2]-cycloaddition of 2-aminomalonates to chalcones. acs.org

Regioselective Synthesis: The regioselectivity of ring-opening and ring-closing reactions is crucial for obtaining the desired isomer. magtech.com.cnresearchgate.net For the synthesis of 2-arylazetidines, a general and scalable two-step regio- and diastereoselective method has been developed starting from simple building blocks. acs.orgresearchgate.net This method relies on the kinetically controlled formation of the strained four-membered ring over the thermodynamically more stable five-membered ring. acs.orgresearchgate.net The regioselectivity in nucleophilic ring-opening reactions of unsymmetrical azetidines is highly dependent on the substituents present on the ring. magtech.com.cn

Novel Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Photocatalysis, Cross-Coupling Reactions)rsc.orgelsevier.comrsc.orgacs.org

Modern catalytic methods have revolutionized the synthesis of azetidines, enabling the formation of key bonds with high efficiency and selectivity.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for azetidine synthesis. chemrxiv.orgchemrxiv.org Dehydrogenative [2+2] cycloadditions between amines and alkenes, induced by photoredox catalysis, allow for the stereoselective synthesis of functionalized azetidines. acs.orgnih.gov Gold-mediated energy transfer photocatalysis has also been successfully applied to the synthesis of azetidines from 2-isoxasoline-3-carboxylates and alkenes. acs.org

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are invaluable for introducing aryl and other substituents onto the azetidine ring. Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents provides a versatile method for synthesizing 3-substituted azetidines. rsc.orgrsc.org Nickel-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative to palladium catalysis for the ring-opening of azetidines and the formation of new C-C bonds. calstate.edu Nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids is another innovative approach to access azetidines bearing all-carbon quaternary centers. nih.gov

Derivatization Strategies for Structural Modification of the Azetidine Coreelsevier.com

Functionalization of the Azetidine Nitrogen (N-substitution)

The nitrogen atom of the azetidine ring is a common site for modification, allowing for the introduction of a wide range of substituents that can modulate the compound's properties. These N-substitutions are typically achieved through reactions with various electrophiles.

Common methods for N-substitution of azetidines include:

N-Alkylation: This involves the reaction of the azetidine with alkyl halides or other alkylating agents. For instance, N-alkylation has been used to prepare a variety of N-substituted azetidines. nih.gov

N-Acylation: Acyl groups can be introduced by reacting the azetidine with acyl chlorides or anhydrides. This method is valuable for synthesizing amide derivatives. researchgate.net

N-Arylation: While less common, methods for the N-arylation of azetidines have also been developed, often employing metal-catalyzed cross-coupling reactions.

Reductive Amination: The azetidine nitrogen can be functionalized through reductive amination with aldehydes or ketones. nih.gov

A study on the synthesis of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones utilized the Kinugasa reaction of N-methyl- or N-benzyl-(diethyoxyphosphoryl)nitrone with aryl alkynes to produce N-methyl and N-benzyl substituted azetidinones. nih.gov

The following table summarizes some examples of N-substituted azetidine derivatives and the synthetic methods employed.

| N-Substituent | Synthetic Method | Reference |

| Methyl | Kinugasa reaction | nih.gov |

| Benzyl | Kinugasa reaction | nih.gov |

| Alkyl | Reductive amination, N-alkylation | nih.gov |

| Acyl | N-acylation | researchgate.net |

Modifications on the Phenyl Ring (e.g., Substituent Effects)

Modifications to the 2,5-dimethoxyphenyl ring of this compound can significantly influence the molecule's electronic and steric properties, thereby affecting its reactivity and biological activity. These modifications typically involve the introduction or alteration of substituents on the phenyl ring.

Research on related 3-aryl-azetidin-2-ones has demonstrated the impact of phenyl ring substituents. In one study, a series of cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized with various substituents on the aryl group. nih.gov The electronic nature of these substituents can affect the stereochemical outcome of the reaction.

For example, the synthesis of 1,4-diaryl-3-aryloxy-2-azetidinones via a one-pot sequential multicomponent reaction showed that different aryl aldehydes could be used, leading to a variety of substituents on the phenyl ring at the 4-position of the azetidinone. mdpi.com

The table below illustrates examples of modifications on the phenyl ring of related azetidine structures.

| Phenyl Ring Substituent | Position on Phenyl Ring | Observed Effect/Application | Reference |

| Chloro | 4 | Synthesis of cis-β-lactams | mdpi.com |

| Methyl | 4 | Synthesis of cis-β-lactams | mdpi.com |

| Trimethoxy | 3,4,5 | High COX-2 inhibitory selectivity and potency | mdpi.com |

Introduction of Chirality and Enantioselective Synthesis

The development of enantioselective methods for the synthesis of chiral azetidines is of great importance, as the stereochemistry of these molecules is often crucial for their biological activity. Several approaches have been established to control the stereochemical outcome of azetidine ring formation.

One notable method involves the enantioselective α-chlorination of aldehydes, which serves as a key step in a protocol for synthesizing C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov This approach allows for the rapid preparation of chiral azetidines that can be further derivatized. nih.gov

Another strategy is the use of chiral catalysts. For example, a Cu(I)-catalyzed enantioselective [2+2]-cycloaddition of 1-methoxyallenylsilane with an α-imino ester, in the presence of a chiral bis(diphenylphosphino)-1,1'-binaphthyl ligand, afforded azetidine derivatives in good to high yields and with high enantioselectivities. pageplace.de

Furthermore, the cyclization of chiral β-amino esters in the presence of a strong base like lithium diisopropylamide (LDA) has been shown to produce 2-azetidinones in quantitative yields while preserving the stereochemistry of the starting material. medwinpublishers.com

The table below highlights different enantioselective synthetic approaches for azetidines.

| Enantioselective Method | Key Reagents/Catalysts | Enantiomeric Excess (ee) | Reference |

| Organocatalytic α-chlorination | Organocatalyst | 84–92% | nih.gov |

| Cu(I)-catalyzed [2+2]-cycloaddition | [Cu(MeCN)4]BF4, (R)-Tol-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | High | pageplace.de |

| Cyclization of chiral β-amino esters | Lithium diisopropylamide (LDA) | Quantitative yield | medwinpublishers.com |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Confirming Complex Structures

Spectroscopy is the cornerstone for elucidating the structure of novel organic compounds. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed insights into the molecular framework.

High-resolution NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-(2,5-Dimethoxyphenyl)azetidine, ¹H and ¹³C NMR spectra provide the initial blueprint of the proton and carbon frameworks, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the dimethoxyphenyl group. The aromatic protons of the 2,5-dimethoxyphenyl substituent would appear as a set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The two methoxy (B1213986) groups (-OCH₃) would each give rise to a sharp singlet, likely around δ 3.7-3.9 ppm. The protons on the four-membered azetidine ring are of particular interest. The proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would appear as a distinct multiplet. The protons at C3 and C4 would exhibit complex splitting patterns due to geminal and vicinal coupling, providing crucial information about their relative stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would clearly indicate the carbons of the dimethoxyphenyl ring, including the two oxygen-substituted carbons at higher chemical shifts. The two methoxy carbons would appear around δ 55-60 ppm. The carbons of the azetidine ring (C2, C3, and C4) would have characteristic chemical shifts that help confirm the cyclic structure. nih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assembling the complete molecular structure. A COSY spectrum would establish the connectivity between protons, for instance, linking the C2 proton of the azetidine ring to the C3 protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals. More advanced techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can reveal longer-range (2- and 3-bond) H-C correlations, which are vital for connecting the dimethoxyphenyl substituent to the C2 position of the azetidine ring.

While specific spectral data for this compound is not widely published, analysis of related structures, such as 2-arylazetidines and compounds containing the 2,5-dimethoxyphenyl moiety, allows for the prediction of characteristic signals. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Position unfold_more | Predicted ¹H NMR (δ, ppm) unfold_more | Predicted ¹³C NMR (δ, ppm) unfold_more |

|---|---|---|

| Aromatic H's | ~ 6.7 - 7.0 (m) | ~ 112 - 118, 150-154 |

| OCH₃ | ~ 3.75 (s, 3H), ~ 3.80 (s, 3H) | ~ 55.8, ~ 56.5 |

| Azetidine C2-H | ~ 4.5 (dd) | ~ 65 |

| Azetidine C3-H₂ | ~ 2.2 (m), ~ 2.5 (m) | ~ 30 |

| Azetidine C4-H₂ | ~ 3.2 (m), ~ 3.5 (m) | ~ 48 |

| Azetidine N-H | Broad singlet, variable | N/A |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For this compound (C₁₁H₁₅NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. This accuracy (typically to within 5 ppm) allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isomers. The fragmentation pattern observed in the mass spectrum (MS/MS) can also offer structural clues. Key fragmentation pathways would likely involve the cleavage of the azetidine ring and the loss of methoxy groups from the phenyl ring. For instance, a characteristic fragment would correspond to the 2,5-dimethoxyphenyl moiety.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine in the azetidine ring, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic azetidine ring would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong bands corresponding to the C-O stretching of the methoxy groups are expected in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The presence of these key bands provides confirmatory evidence for the main functional groups within the molecule. researchgate.nettandfonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group unfold_more | Expected Wavenumber (cm⁻¹) unfold_more | Intensity unfold_more |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1000 - 1075 | Strong |

Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction, MicroED)

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise positions of atoms in the solid state. If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray crystallography would yield a three-dimensional model of the molecule. This technique would confirm the relative stereochemistry at the C2 position and reveal detailed information about bond lengths, bond angles, and torsional angles. For instance, the analysis of the crystal structure of the related compound 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) shows the planarity of the dimethoxyphenyl ring system. nih.gov Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the azetidine nitrogen, which dictates the crystal packing arrangement. nih.gov

Conformational Dynamics and Stereochemical Aspects of Azetidine Rings

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org This puckering is a dynamic process, and the ring can invert between two conformations. In a 2-substituted azetidine like the title compound, the bulky 2,5-dimethoxyphenyl group will have a strong preference for the equatorial position to minimize steric hindrance. This preference will significantly influence the conformational equilibrium of the ring. The stereochemistry at the C2 carbon is a critical aspect of the molecule's structure. Synthetic methods can lead to either a racemic mixture or, through stereoselective synthesis, a single enantiomer. rsc.org The specific conformation and stereochemistry can have profound effects on the molecule's properties and interactions. Computational modeling and variable-temperature NMR studies can provide further insight into the energy barrier for ring inversion and the preferred conformation in solution. tandfonline.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 2-(2,5-Dimethoxyphenyl)azetidine. These studies can predict a variety of molecular properties that are crucial for determining the compound's stability and reactivity.

Theoretical investigations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Subsequent frequency calculations can confirm that this structure is a true minimum on the potential energy surface and provide theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental data.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-rich 2,5-dimethoxyphenyl ring is expected to significantly influence the HOMO, while the azetidine (B1206935) ring, particularly the C-N bonds, will contribute to both HOMO and LUMO.

Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution and is invaluable for predicting how the molecule will interact with other molecules, including potential binding partners or reagents. Regions of negative potential, likely around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the azetidine ring, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites for nucleophilic attack.

While specific DFT studies on this compound are not extensively reported in the literature, data from related structures can provide insights. For instance, studies on other azetidine derivatives often focus on the ring's puckering and the influence of substituents on electronic properties. acs.org

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Study

Disclaimer: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from a DFT study. They are based on typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While QM methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding how it might interact with its environment, such as a solvent or a biological receptor.

An MD simulation would track the movement of each atom in the molecule over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion. This allows for the exploration of different rotational and ring-puckering conformations. The azetidine ring itself can exist in puckered conformations, and the orientation of the 2,5-dimethoxyphenyl group relative to the azetidine ring is also subject to rotational freedom.

These simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a target protein, as the binding affinity can be highly dependent on the molecule adopting a specific conformation. nih.gov

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules. For example, by placing the molecule in a simulation box with water molecules, one can study its solvation and how hydrogen bonds are formed and broken. If a potential biological target is known, MD simulations of the molecule in the binding site of the target can provide detailed insights into the binding mode and the stability of the complex. mdpi.com

Table 2: Potential Conformational States of this compound from a Hypothetical MD Simulation

Disclaimer: The data in this table is hypothetical and for illustrative purposes. The actual conformational preferences would need to be determined by a specific MD simulation study.

In Silico Prediction of Reaction Mechanisms and Synthetic Pathway Optimization

Computational chemistry can also play a significant role in planning the synthesis of this compound. thescience.dev Tools for retrosynthetic analysis can propose potential synthetic routes by breaking the target molecule down into simpler, commercially available precursors.

For each proposed reaction step, computational methods can be used to investigate the reaction mechanism in detail. By calculating the energies of reactants, transition states, and products, a theoretical reaction profile can be constructed. This can help in determining the feasibility of a proposed reaction and in identifying potential side reactions.

For instance, the synthesis of azetidines can be challenging due to ring strain. rsc.org Computational modeling can help to predict which synthetic strategies are most likely to be successful. A common route to azetidines involves the cyclization of a precursor containing an amine and a leaving group in a 1,3-relationship. organic-chemistry.org DFT calculations could be used to model the transition state of this cyclization, providing insights into the reaction's activation energy and how it might be influenced by different substituents or reaction conditions.

Furthermore, computational models are being developed that can predict the outcome of reactions with increasing accuracy. thescience.dev These models, often trained on large datasets of known reactions, could be used to screen different synthetic strategies for this compound and prioritize those with the highest predicted yield and selectivity.

Computational Approaches in Guiding Novel Azetidine Derivative Design

The insights gained from QM and MD studies of this compound can be leveraged to design novel derivatives with tailored properties. nih.gov This is a cornerstone of modern drug discovery and materials science.

For example, if the goal is to develop a new drug candidate, computational methods can be used to perform virtual screening of a library of potential derivatives. This involves docking each derivative into the binding site of a target protein and predicting its binding affinity. This allows for the rapid identification of promising candidates for further experimental testing. researchgate.net

Structure-activity relationship (SAR) studies can also be guided by computational analysis. By systematically modifying the structure of this compound in silico and calculating the effect of these modifications on properties such as electronic structure, conformational flexibility, and binding affinity, a predictive model of SAR can be built. This can help in understanding which parts of the molecule are most important for its activity and how to modify it to improve its properties. The design of novel azetidine-based STAT3 inhibitors has been successfully guided by such computational approaches. acs.org

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Mechanistic Biological Investigations of Azetidine Derivatives Pre Clinical and in Vitro Focus

Receptor Ligand Interactions and Pharmacological Target Profiling

Azetidine (B1206935) derivatives have been investigated for their interactions with various G protein-coupled receptors (GPCRs), which are important targets for a wide range of medications. nih.gov

The serotonin (B10506) 5-HT2A receptor is a primary target for many psychoactive compounds and antipsychotic drugs. nih.govyoutube.com The 2,5-dimethoxyphenyl moiety is a known pharmacophore for 5-HT2A receptor agonists. acs.org Research into 2,5-dimethoxyphenylpiperidines has led to the discovery of selective 5-HT2A receptor agonists. acs.org While direct binding data for 2-(2,5-Dimethoxyphenyl)azetidine is not extensively detailed in the provided results, the synthesis of a related compound, 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine, has been reported in the context of creating novel 5-HT2A receptor agonists. acs.org

Azetidine analogs have also been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is involved in the uptake of dopamine (B1211576). nih.govwikipedia.org Both cis- and trans-azetidine analogs have shown potent inhibition of [³H]dopamine uptake in isolated synaptic vesicles, with some analogs being more potent than the reference compound lobelane. nih.gov For instance, the cis-4-methoxy analog (22b) and the trans-methylenedioxy analog (15c) exhibited Ki values of 24 nM and 31 nM, respectively. nih.gov

The dopamine D2 receptor is a principal target for antipsychotic medications. nih.govmdpi.comfrontiersin.org While the focus has historically been on D2 receptors, the D4 receptor has also gained attention, particularly due to the action of atypical antipsychotics like clozapine. nih.gov Research continues to explore new azetidine-containing derivatives as potential D2 receptor modulators. mdpi.com

The table below summarizes the binding affinities of selected azetidine derivatives for various receptors.

| Compound/Analog | Target Receptor/Transporter | Binding Affinity (Ki or IC50) | Reference |

| cis-4-methoxy azetidine analog (22b) | VMAT2 | Ki = 24 nM | nih.gov |

| trans-methylenedioxy azetidine analog (15c) | VMAT2 | Ki = 31 nM | nih.gov |

| Azetidin-2-ylacetic acid derivative | GAT-1 | IC50 = 2.01 ± 0.77 µM | nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | IC50 = 26.6 ± 3.3 µM | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | IC50 = 15.3 ± 4.5 µM | nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | IC50 = 31.0 ± 4.7 µM | nih.gov |

This table is for illustrative purposes and includes data for various azetidine derivatives to demonstrate their target-binding potential.

Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist at a specific receptor. For the 5-HT2A receptor, agonist activity is linked to the psychoactive effects of certain drugs, while antagonism is a mechanism of action for many atypical antipsychotics. nih.govyoutube.com Functional assays, such as measuring calcium mobilization or caspase-3 activity, can help characterize the intrinsic activity of novel compounds. nih.govnih.gov

For instance, in the development of probes for GPCR systems, derivatives of the selective 5-HT2A antagonist M100907 were synthesized. nih.gov Functional evaluation confirmed that the modified compounds retained their antagonist activity. nih.gov Similarly, cell viability and caspase-3 assays have been used to define the agonist and antagonist properties of ligands for the sigma-2 receptor, which is often found in proliferating tumor cells. nih.gov This approach allows for the categorization of ligands based on their ability to induce cell death relative to a known agonist. nih.gov

Antiproliferative and Antimicrobial Mechanism-Based Studies (In Vitro)

Azetidine and its derivatives, particularly azetidin-2-ones, have shown a wide range of biological activities, including antiproliferative and antimicrobial effects. pharmatutor.orgnih.govglobalresearchonline.net

In vitro studies have demonstrated the antiproliferative activity of azetidin-2-one (B1220530) derivatives in various cancer cell lines. nih.gov For example, a series of azetidin-2-ones designed as analogs of combretastatin (B1194345) A-4 showed potent activity in human MCF-7 breast cancer cells, with IC50 values in the nanomolar range. nih.gov The mechanism of action for these compounds was confirmed to be the inhibition of tubulin polymerization. nih.gov

The antimicrobial properties of azetidinones are well-documented, forming the basis of β-lactam antibiotics. globalresearchonline.net Novel benzophenone-fused azetidinone derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. mdpi.com Some of these compounds demonstrated significant inhibition, with their mechanism of action predicted through molecular docking studies against microbial enzymes. mdpi.com The table below shows the minimum inhibitory concentration (MIC) for some of these derivatives.

| Compound | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) | Reference |

| 9a | 62.5 | 125 | 125 | mdpi.com |

| 9e | 31.25 | 62.5 | 62.5 | mdpi.com |

| 9g | 31.25 | 62.5 | 62.5 | mdpi.com |

| Amoxicillin | 31.25 | 62.5 | - | mdpi.com |

| Chloramphenicol | 31.25 | 62.5 | - | mdpi.com |

| Ketoconazole | - | - | 62.5 | mdpi.com |

This table presents a selection of data to illustrate the antimicrobial potential of novel azetidinone derivatives.

Cellular Pathway Disruption and Molecular Effects (e.g., MCF-7 cell lines)

Azetidine derivatives, particularly those containing substituted phenyl rings, have been the subject of significant research for their potential as anti-cancer agents. In vitro studies focusing on human breast cancer cell lines, such as MCF-7, have revealed that these compounds can induce cytotoxicity through the disruption of critical cellular pathways.

Derivatives of 2-azitidinone (a related β-lactam structure) have demonstrated significant cytotoxic effects on MCF-7 cancer cells while showing less impact on normal human mammary epithelial cells. nih.gov Mechanistic investigations into one potent derivative, 19w, revealed it prompts cell cycle arrest at the G1 phase. nih.gov This is accompanied by a decrease in the mRNA expression of key cell cycle regulators, including cyclins D1 and E, and cyclin-dependent kinases (Cdk) 2 and 6. nih.gov Furthermore, the compound was shown to induce apoptosis, evidenced by an increased expression of pro-apoptotic genes like p53, Bax, and Bid. nih.gov Docking studies and kinase assays confirmed that this activity is linked to the inhibition of the AKT/GSK3β cell survival pathway, with the compound showing a dose-dependent decrease in the phosphorylation of AKT and GSK-3β. nih.gov

Table 1: Effects of Azetidine-Related Compounds on MCF-7 Cells

| Compound Class | Observed Molecular Effect | Targeted Pathway/Molecule | Reference |

|---|---|---|---|

| 2-Azitidinone Derivatives | Potent anti-proliferative activity (IC50 of 5.79 ± 0.01 μM for derivative 19w). | Induction of apoptosis (increased p53, Bax, Bid), cell cycle arrest at G1, and inhibition of the AKT/GSK3β pathway. | nih.gov |

| Dimethoxyaryl-Sesquiterpene Derivatives | High cytotoxic effect and selectivity against MCF-7 cells (IC50 values from 9.0 to 30.1 μM). | Activation of caspases-3/7 and selective inhibition of topoisomerase II. | nih.govresearchgate.net |

| Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate Derivatives | Induction of apoptosis and reduction in cell viability (26.86% reduction with compound 4). | Interference with cell cycle progression and potential agonism for JAK2 inhibitors. | nih.gov |

Interaction with Microbial Targets (e.g., Cell Wall Biosynthesis)

Azetidine-based compounds have emerged as potent agents against significant microbial pathogens, most notably Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A series of azetidine derivatives, termed BGAz, exhibit powerful bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis, with MIC99 values often below 10 μM. nih.gov

The primary mechanism of action for these compounds is the disruption of the mycobacterial cell envelope biogenesis. nih.gov Specifically, mode of action studies indicate that the BGAz compounds interfere with the late stages of mycolic acid biosynthesis. nih.gov Mycolic acids are unique, long-chain fatty acids that are signature components of the mycobacterial cell wall, forming a crucial waxy outer layer that is essential for the bacterium's survival and virulence. By blocking their assembly, these azetidine derivatives compromise the structural integrity of the cell wall. nih.gov

Transcriptomic analysis of M. bovis BCG exposed to a BGAz compound (BGAz-005) provided deeper insight into its molecular effects. The results showed a significant dysregulation of genes involved in cell wall biosynthesis. nih.gov The mycolyl-arabinogalactan-peptidoglycan complex biosynthesis pathway was identified as the most perturbed pathway. nih.gov This confirms that the compound's mode of action is distinct from other existing cell wall inhibitors, highlighting its novelty as a potential anti-tubercular agent. nih.gov The biosynthesis of lipid intermediates is a critical step in the formation of the bacterial peptidoglycan layer, and interference at this stage is a proven antimicrobial strategy. nih.gov

**Table 2: Antimicrobial Activity of Azetidine Derivatives against *M. tuberculosis***

| Compound Series | Microbial Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| BGAz (Azetidine Derivatives) | Mycobacterium tuberculosis (including MDR strains) | Inhibition of cell envelope biogenesis. | Interferes with late-stage mycolic acid biosynthesis; dysregulates genes in the mycolyl-arabinogalactan-peptidoglycan complex pathway. | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Properties (In Vitro)

The antioxidant potential of azetidine derivatives and related structures containing dimethoxyphenyl groups has been evaluated through various in vitro assays. These studies primarily focus on the compounds' ability to scavenge stable free radicals, a key indicator of antioxidant activity. researchgate.net

The most common methods used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. pensoft.netmdpi.comnih.govbas.bg In the DPPH assay, an antioxidant compound donates a hydrogen atom to the purple-colored DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine, with the color change being measurable by spectrophotometry. nih.govresearchgate.net Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). bas.bgstuba.sk

Studies on various azetidine and azetidin-2-one derivatives have reported promising DPPH radical scavenging activity. researchgate.net The antioxidant capacity is often linked to the molecular structure, particularly the substitution pattern on the aromatic ring. Research on related compounds has shown that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, on the phenyl ring enhances radical scavenging properties. bas.bgnih.gov For instance, compounds with methoxy substituents often show higher antioxidant activity than those with other groups. nih.gov The number and position of these groups are crucial, with dihydroxy and trihydroxy-substituted compounds demonstrating significant activity, sometimes comparable to natural antioxidants like quercetin. bas.bg Theoretical studies on related structures confirm that substituents like the amino group (-NH₂) can lower the bond dissociation enthalpy, making it easier for the molecule to donate a hydrogen atom and neutralize free radicals via the Hydrogen Atom Transfer (HAT) mechanism. scirp.org

Table 3: In Vitro Radical Scavenging Assays for Azetidine-Related Compounds

| Assay Method | Principle | Relevance to Azetidine/Dimethoxyphenyl Compounds | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. | Azetidine derivatives have shown promising scavenging activity in this assay. | researchgate.netnih.gov |

| ABTS Radical Cation Scavenging | Measures the ability of a compound to scavenge the ABTS•+ radical cation. | Used to evaluate structure-activity relationships, showing that hydroxyl/methoxy groups enhance activity. | mdpi.combas.bg |

| Reactive Oxygen Species (ROS) Scavenging | Measures the ability to neutralize various reactive oxygen species within a cellular context. | Compounds with dihydroxyphenyl groups have demonstrated strong ROS scavenging capabilities. | mdpi.com |

Structure Activity Relationship Sar Studies of 2 2,5 Dimethoxyphenyl Azetidine Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 2-(2,5-dimethoxyphenyl)azetidine analogs is highly sensitive to the nature and position of substituents on both the phenyl and azetidine (B1206935) rings.

The 2,5-dimethoxy substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of this class of compounds.

Methoxy (B1213986) Groups: The presence and position of methoxy groups on the phenyl ring are paramount for agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor. acs.orgnih.gov Studies on analogous 2,5-dimethoxyphenylpiperidines have shown that the removal of both methoxy groups leads to a significant loss of agonist activity at both 5-HT2A and 5-HT2C receptors. acs.org Deletion of the 5-methoxy group results in a substantial decrease in potency, while removal of the 2-methoxy group has an even more pronounced negative effect on activity. acs.org The extension of the methoxy groups to ethoxy groups is somewhat tolerated, suggesting that the size of the alkoxy substituent at these positions can be varied to a limited extent without abolishing activity. acs.org

In a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine counterparts, it was observed that extending the 4-alkoxy group generally increased binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org However, the effect on agonist potency and efficacy was mixed. frontiersin.org

Halogenation: The introduction of halogen atoms onto the phenyl ring can modulate the biological activity of these analogs. For instance, in a series of N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-arylcarboxamides, structural diversity in the aryl amide portion, which included halogenated phenyl rings, was found to have a major influence on dopamine (B1211576) D3 receptor affinity and selectivity. nih.gov While not directly on the 2,5-dimethoxyphenyl ring, this highlights the general importance of halogenation in modulating receptor interactions of related pharmacophores.

Interactive Data Table: Phenyl Ring Substituent Effects on 5-HT2AR Agonist Potency in 2,5-Dimethoxyphenylpiperidine Analogs

| Compound | Phenyl Ring Substituents | 5-HT2AR Agonist Potency (EC50, nM) |

| (S)-11 | 2,5-dimethoxy | 5.4 |

| 21 | Unsubstituted | >10,000 |

| 22 | 2-methoxy | 108 |

| 23 | 5-methoxy | 2800 |

Data sourced from a study on 2,5-dimethoxyphenylpiperidines, which are structurally related to this compound. acs.org

Modifications to the azetidine ring, including substitution on the nitrogen and carbon atoms, play a crucial role in fine-tuning the pharmacological profile of these compounds.

N-Alkylation: N-alkylation of the azetidine ring generally leads to a decrease in potency at the 5-HT2A receptor. acs.org For instance, N-methyl and N-ethyl derivatives of a related 2,5-dimethoxyphenylpiperidine analog were found to be substantially less potent than the parent secondary amine. acs.org This suggests that a free N-H group on the heterocyclic ring is preferred for optimal interaction with the receptor.

C-Substitution: Substitution on the carbon atoms of the azetidine ring can also significantly impact activity. In a study of novel azetidine analogs as inhibitors of vesicular dopamine uptake, various substituents were introduced on the azetidine ring. nih.gov While not directly targeting serotonin receptors, this research demonstrates that the azetidine scaffold can be functionalized at its carbon positions to modulate biological activity. nih.gov

Role of Stereochemistry in Activity Modulation

Stereochemistry is a critical factor in the biological activity of this compound analogs and related compounds. The spatial arrangement of the substituents can profoundly influence how the molecule interacts with its biological target.

In studies of related 2,5-dimethoxyphenylpiperidines, it was consistently observed that the 5-HT2A receptor agonist activity primarily resides in one enantiomer. acs.org This indicates that the receptor binding pocket is stereoselective, and only one enantiomer can adopt the optimal conformation for binding and activation. For example, the (S)-enantiomer of one particular analog was found to be significantly more potent than the (R)-enantiomer. acs.org

Similarly, in a series of cis- and trans-azetidine analogs developed as inhibitors of vesicular dopamine uptake, both isomers exhibited potent activity. nih.gov This suggests that for certain targets, the relative stereochemistry of substituents on the azetidine ring may be less critical, or that both cis and trans isomers can adopt a conformation suitable for binding.

Interactive Data Table: Stereochemistry and 5-HT2AR Agonist Potency

| Compound | Stereochemistry | 5-HT2AR Agonist Potency (EC50, nM) |

| (S)-11 | S | 5.4 |

| (R)-11 | R | 320 |

Data sourced from a study on a 2,5-dimethoxyphenylpiperidine analog, highlighting the significant difference in potency between enantiomers. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.govmdpi.com This approach can be valuable in predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

While specific QSAR models for this compound analogs are not extensively reported in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. mdpi.comnih.gov A QSAR study on related benzopyranes and benzopyrano[3,4b] acs.orgnih.govoxazines as P-glycoprotein inhibitors demonstrated that physicochemical properties and molecular descriptors can be used to build predictive models. nih.gov For instance, a linear correlation was found between the van der Waals surface area of hydrophobic atoms and the pharmacological activity. nih.gov

3D-QSAR models, which consider the three-dimensional properties of molecules, can provide even more detailed insights into the structural requirements for activity. researchgate.net These models can identify important pharmacophoric features, such as hydrogen bond donors and acceptors, and their optimal spatial arrangement for interaction with the biological target. nih.gov For the predictive design of novel this compound analogs, a QSAR approach could be employed by:

Data Collection: Compiling a dataset of synthesized analogs with their corresponding biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Model Building: Using statistical methods to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

Predictive Design: Using the validated QSAR model to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Metabolic Pathways and Enzyme Interactions in Vitro and Pre Clinical Metabolite Identification

Identification of Major Metabolites and Metabolic Hotspots (In Vitro Microsomal Studies)

In vitro studies using human liver microsomes are instrumental in identifying the primary routes of metabolism for new chemical entities. For azetidine (B1206935) derivatives, a common metabolic liability is the susceptibility of the azetidine ring to oxidative degradation. ontosight.ai A key metabolic hotspot is the α-carbon atom adjacent to the nitrogen, which can undergo cytochrome P450 (CYP)-mediated oxidation. This initial oxidation can lead to the scission of the azetidine ring, resulting in the formation of stable ketone and aldehyde metabolites. nih.gov

Another significant metabolic hotspot for a compound containing a dimethoxyphenyl group is the methoxy (B1213986) group itself. O-demethylation is a frequent metabolic pathway for such compounds. nih.gov Therefore, for 2-(2,5-Dimethoxyphenyl)azetidine, it is anticipated that in vitro microsomal incubations would yield metabolites resulting from both azetidine ring opening and O-demethylation of the dimethoxyphenyl moiety. The resulting hydroxylated metabolites can then undergo further metabolism.

A study on N-benzyladamantanamine in rat hepatic microsomal preparations showed the production of the corresponding nitrone and hydroxylamine, alongside dealkylation. researchgate.net While structurally different, this highlights the potential for N-dealkylation and oxidation pathways in related amine-containing structures.

Below is a table summarizing the potential major metabolites of this compound based on known metabolic pathways of similar structures.

| Potential Metabolite | Metabolic Pathway | Description |

| Ketone Metabolite | Azetidine Ring Scission | Formed following CYP-mediated α-carbon oxidation of the azetidine ring. nih.gov |

| Aldehyde Metabolite | Azetidine Ring Scission | Also a product of CYP-mediated α-carbon oxidation and subsequent ring opening. nih.gov |

| Mono-demethylated Metabolite | O-Demethylation | Resulting from the removal of one of the methyl groups from the dimethoxyphenyl moiety. nih.gov |

| Di-demethylated Metabolite | O-Demethylation | Resulting from the removal of both methyl groups from the dimethoxyphenyl moiety. nih.gov |

| Hydroxylated Metabolites | Hydroxylation | Addition of a hydroxyl group to the aromatic ring or other positions. |

Cytochrome P450 (CYP) Isoform Involvement in Oxidative Metabolism

The cytochrome P450 superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics. nih.govnih.gov Identifying the specific CYP isoforms responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. For compounds structurally related to this compound, several CYP isoforms have been implicated in their oxidative metabolism.

Studies on 2,5-dimethoxyamphetamine (B1679032) derivatives have shown that CYP2D6 is a key enzyme involved in their O-demethylation. nih.gov Furthermore, research on other amine-containing compounds has demonstrated the involvement of a broader range of CYP enzymes. For instance, the metabolism of various drugs has been shown to be catalyzed by CYP3A4, CYP2C9, and CYP2C19 in addition to CYP2D6. wikipedia.org

Given the structural features of this compound, it is highly probable that its metabolism is mediated by multiple CYP isoforms. The table below outlines the likely contributing CYP enzymes.

| CYP Isoform | Potential Role in Metabolism | Supporting Evidence from Related Compounds |

| CYP2D6 | O-demethylation of the dimethoxyphenyl group. nih.gov | Primary enzyme in the metabolism of 2,5-dimethoxyamphetamine derivatives. nih.gov |

| CYP3A4 | Azetidine ring oxidation and potential N-dealkylation. | A major enzyme involved in the metabolism of a wide range of drugs, including those with amine functionalities. wikipedia.org |

| CYP2C9 | O-demethylation and/or azetidine ring oxidation. | Contributes to the metabolism of various compounds with aromatic and heterocyclic rings. wikipedia.org |

| CYP2C19 | O-demethylation and/or azetidine ring oxidation. | Known to metabolize a variety of substrates, including those with amine structures. wikipedia.org |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Responsible Enzymes (e.g., UGT, SULT)

Following phase I oxidative metabolism, the resulting metabolites, particularly those with newly formed hydroxyl groups from O-demethylation, can undergo phase II conjugation reactions. nih.govnih.gov These reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), is a major phase II pathway. The hydroxylated metabolites of this compound would be prime substrates for UGT enzymes. Different UGT isoforms exhibit substrate specificity. For example, UGT1A1, UGT1A3, and UGT2B15 have been shown to be involved in the glucuronidation of the phenolic hydroxyl group of ezetimibe, an azetidinone-containing drug.

Sulfation , mediated by sulfotransferases (SULTs), is another important conjugation pathway. Phenolic hydroxyl groups are readily sulfated. The expression and activity of different SULT isoforms can vary, influencing the extent of sulfation.

The table below summarizes the potential conjugation reactions for the metabolites of this compound.

| Conjugation Reaction | Responsible Enzymes | Substrate | Expected Product |

| Glucuronidation | UGTs (e.g., UGT1A1, UGT1A3, UGT2B15) | Hydroxylated metabolites | Glucuronide conjugates |

| Sulfation | SULTs | Hydroxylated metabolites | Sulfate conjugates |

Enzyme Hydrolase Activity (e.g., microsomal Epoxide Hydrolase, mEH) on Azetidine Ring Systems

Microsomal epoxide hydrolase (mEH) is an enzyme primarily known for its role in detoxifying epoxides by hydrolyzing them to form trans-dihydrodiols. While the direct action of mEH on the azetidine ring itself is not extensively documented, its activity on other strained ring systems suggests a potential role. For instance, mEH has been shown to catalyze the hydration and ring opening of the oxetane (B1205548) moiety, a four-membered ring system similar to azetidine. This reaction was found to be independent of NADPH and occurred mainly in the microsomal fraction.

The proposed mechanism for mEH involves a catalytic triad (B1167595) of amino acids that facilitates the nucleophilic attack on the strained ring. Given the inherent ring strain of the azetidine ring, it is plausible that it could be a substrate for mEH, leading to hydrolytic ring opening. However, further specific studies on this compound would be required to confirm this metabolic pathway.

Strategies for Enhancing Metabolic Stability of Azetidine Derivatives

Improving the metabolic stability of drug candidates is a key objective in medicinal chemistry to enhance their pharmacokinetic properties. Several strategies have been developed to protect the vulnerable sites of azetidine derivatives from metabolic degradation.

One common approach is the introduction of substituents at or near the metabolic hotspots. For example, placing alkyl or other blocking groups on the α-carbons of the azetidine ring can sterically hinder CYP-mediated oxidation and subsequent ring scission. ontosight.ai

Another strategy involves modifying the electronic properties of the molecule. For instance, replacing a metabolically labile part of the molecule with a more stable isostere can mitigate unwanted metabolism. nih.gov In some cases, the introduction of fluorine atoms can block sites of oxidation and improve metabolic stability.

Furthermore, intramolecular ring-opening decomposition can be a stability issue for certain N-substituted azetidines. Careful design of the substituents on the azetidine nitrogen can enhance stability by delocalizing the nitrogen lone pair, thereby reducing its basicity and nucleophilicity.

The table below outlines some of these strategies.

| Strategy | Mechanism of Action | Example Application |

| Steric Shielding | Introduction of bulky groups to block access of metabolic enzymes to labile sites. | Placing alkyl groups on the α-carbons of the azetidine ring. ontosight.ai |

| Bioisosteric Replacement | Replacing a metabolically unstable moiety with a more stable group that retains biological activity. | Substituting a piperidine (B6355638) ring with an azetidine ring to alter metabolic profile. ontosight.ai |

| Electronic Modification | Altering the electronic nature of the molecule to reduce its susceptibility to oxidation. | Introduction of electron-withdrawing groups to decrease the reactivity of adjacent sites. |

| Modification of N-substituent | Enhancing stability by altering the properties of the group attached to the azetidine nitrogen. | Using N-pyridyl analogues to increase stability compared to N-phenyl analogues. |

Medicinal Chemistry and Analog Design Strategies

Azetidine (B1206935) Ring as a Privileged Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" in drug discovery. pharmablock.compharmablock.com This designation stems from its unique combination of properties. Azetidines offer a favorable balance between chemical stability and molecular rigidity, which allows for precise control over the pharmacological properties of molecules that incorporate this moiety. pharmablock.compharmablock.com The strained nature of the four-membered ring provides a three-dimensional character that can lead to improved solubility and other desirable physicochemical properties in drug candidates. tcichemicals.com

This scaffold is present in several approved drugs and is a promising component in the development of treatments for a variety of conditions, including neurological disorders such as Parkinson's disease and Tourette's syndrome. technologynetworks.com The inherent reactivity of the nitrogen atom within the azetidine ring, particularly in NH-azetidines, provides a versatile handle for further chemical modifications, allowing chemists to fine-tune the molecule's properties. technologynetworks.com The growing interest in azetidines has spurred the development of new synthetic methodologies to access a diverse range of these building blocks for medicinal chemistry applications. chemrxiv.orgchemrxiv.org

The value of the azetidine motif is further highlighted by its presence in a wide array of biologically active compounds, demonstrating its versatility in interacting with various biological targets. nih.govlifechemicals.com Its ability to introduce specific vectors for pendant functionality makes it a powerful tool for optimizing potency and selectivity through enhanced protein-ligand interactions. nih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group or moiety is replaced by another with similar physical or chemical properties to improve the biological activity, selectivity, or pharmacokinetic profile of a compound. The azetidine ring is often employed as a bioisostere for other cyclic structures, such as piperidines and morpholines. tcichemicals.comblumberginstitute.org This substitution can introduce novel structural features and improve properties like solubility by increasing the sp3 character of the molecule. tcichemicals.com

In the context of 2-(2,5-dimethoxyphenyl)azetidine, bioisosteric replacements could involve modifying the dimethoxyphenyl group or substituting the azetidine ring itself to explore new chemical space and optimize biological activity. For example, analogs where the methoxy (B1213986) groups are altered or replaced have been synthesized to probe structure-activity relationships. acs.orgnih.gov

Fragment-Based Drug Design (FBDD) and Lead Optimization

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead molecule. researchgate.net

The azetidine motif, due to its small size and defined geometry, can be considered a valuable fragment for FBDD libraries. The this compound structure itself can be deconstructed into fragments for screening or, conversely, be built up from smaller fragments that show affinity for a particular target.

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. In the context of this compound and its analogs, lead optimization would involve systematically modifying different parts of the molecule. This could include:

Modification of the Azetidine Ring: Introducing substituents on the azetidine ring can alter its conformation and interaction with the target.

Modification of the Phenyl Ring: Altering the substitution pattern on the dimethoxyphenyl ring can impact electronic properties and binding interactions. acs.orgnih.gov

Varying the Linker: If the azetidine is part of a larger molecule, the nature and length of the linker connecting it to other pharmacophoric elements can be varied.

Structure-activity relationship (SAR) studies, which systematically investigate how chemical structure relates to biological activity, are central to lead optimization. For example, research on related 2,5-dimethoxyphenylpiperidines has shown that the position and nature of substituents on the phenyl ring significantly influence agonist activity at serotonin (B10506) receptors. acs.orgnih.gov Similar systematic studies on this compound analogs would be crucial for optimizing their therapeutic potential.

Development of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for studying the function and localization of biological targets. nih.gov These probes are often derived from known ligands by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. nih.gov The this compound scaffold, if found to bind to a specific biological target with sufficient affinity and selectivity, could serve as a basis for the development of such probes.

The synthesis of labeled ligands allows for the direct visualization and study of their corresponding receptors in cells and tissues. nih.gov For example, fluorescently labeled probes can be used in fluorescence microscopy to determine the subcellular localization of a target protein. Biotinylated probes can be used for affinity purification of the target protein and its binding partners.

The development of molecular probes based on this compound would require the identification of a suitable attachment point for the reporter tag that does not significantly compromise its binding affinity. This often involves synthetic efforts to create derivatives with functional groups amenable to conjugation. The availability of such probes would greatly facilitate the investigation of the biological role of the target and aid in the discovery of new therapeutic agents. nih.gov

Emerging Research Methodologies and Techniques Applied to Azetidine Chemistry

Flow Chemistry Applications in Azetidine (B1206935) Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, has emerged as a powerful tool for the synthesis of azetidine derivatives. uniba.itresearchgate.net This technology offers significant advantages, including enhanced safety, better reaction control, and improved scalability. mdpi.com A key application is in the handling of highly reactive or unstable intermediates, such as organolithium species, which are often used in the functionalization of the azetidine ring. uniba.itacs.org

Research has demonstrated the successful generation and functionalization of C3-lithiated azetidines and C2-lithiated azetines from a common precursor, N-Boc-3-iodoazetidine, under continuous flow conditions. uniba.ituniba.it The use of microreactor technology allows for precise control over residence time and temperature, enabling reactions with unstable organolithium intermediates at significantly higher temperatures than are feasible in traditional batch processing. uniba.it This approach not only improves reaction efficiency but also enhances safety and sustainability, particularly when paired with environmentally responsible solvents like cyclopentylmethylether (CPME). uniba.itresearchgate.net

Flow technology has also been effectively applied to photochemical modifications of azetidine-2-carboxylic acids to produce various alkyl azetidines, which are valuable building blocks in drug discovery. acs.orgresearchgate.netnih.gov The efficient irradiation provided by flow photoreactors leads to rapid and scalable protocols. researchgate.net

Table 1: Representative Flow Synthesis of 3-Substituted Azetidines

| Starting Material | Reagents | Temperature | Residence Time (Reactor 1) | Productivity/Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-3-iodoazetidine | n-Hexyllithium, various electrophiles | -50 °C | 82 ms | Good to excellent yields for various azetidines (4b-r) | uniba.it |

| N-Boc-3-iodoazetidine | Lithium diisopropylamide, various electrophiles | 0 °C | 9.4 s | Productivity of 6.3 g/h demonstrated for azetine 5e | uniba.it |

| Azetidine-2-carboxylic acids | Photocatalyst, light source | Ambient | Variable | Realized in mg to multigram quantities | acs.orgresearchgate.net |

Advanced Analytical Techniques for Reaction Monitoring and Product Analysis

The development of robust synthetic methods for azetidines relies on a deep understanding of reaction mechanisms and dynamics. Advanced analytical techniques are crucial for monitoring reaction progress in real-time and for detailed characterization of complex product mixtures.

A prime example is the use of in situ Fourier-transform infrared (FT-IR) spectroscopy to monitor the C2-lithiation of N-protected azetidines. nih.gov This technique allows researchers to observe the formation of key intermediates directly in the reaction vessel. For instance, in the lithiation of an N-aryliminoazetidine, the disappearance of the C=N signal of the starting material and the appearance of new signals corresponding to the lithiated azetidine species can be tracked over time. nih.gov This real-time data provides invaluable mechanistic insights, such as confirming the generation of a configurationally labile lithiated intermediate. nih.gov

Following the reaction, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for product analysis. ¹H NMR analysis of crude reaction mixtures is routinely used to determine the yield and diastereomeric ratio of the resulting azetidine products, providing a clear picture of the reaction's stereoselectivity. nih.gov

Table 2: In Situ FT-IR Monitoring of Azetidine Lithiation

| Species | Characteristic IR Signal (cm⁻¹) | Observation | Reference |

|---|---|---|---|

| Neutral Azetidine ((2R,1′R)-1) | 1658 (C=N stretch) | Signal present at reaction start; disappears upon addition of s-BuLi. | nih.gov |

| Lithiated Azetidine Intermediate | 1580–1625 | New signals appear and persist, indicating the formation and stability of the intermediate. | nih.gov |

High-Throughput Screening Approaches for Biological Activity

High-Throughput Screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. This approach is increasingly applied to identify novel, biologically active azetidine derivatives. acs.org HTS can accelerate the discovery of new therapeutic agents by efficiently testing thousands of compounds against a specific biological target, such as an enzyme or a cellular pathway. nih.govnih.gov

For example, HTS campaigns have successfully identified azetidine-related structures as potent modulators of important biological targets. An HTS assay using a fluorescence-based reporter led to the identification of 5-azacytidine, a DNA methyltransferase-1 (DNMT1) inhibitor, as a potent inducer of the tumor suppressor PTEN. nih.gov In another campaign, an HTS pipeline was used to screen over 31,000 compounds, leading to the discovery of a novel quinoline-based scaffold for the inhibition of the TET2 enzyme. nih.gov While these screens were not specific to 2-(2,5-Dimethoxyphenyl)azetidine, they exemplify the power of HTS to identify lead compounds from large and diverse libraries, which can include a multitude of azetidine-containing molecules.

Furthermore, screening of synthetic azetidinone compounds has revealed significant cytotoxic activity against various human tumor cell lines, suggesting their potential as antineoplastic agents. nih.gov These screening efforts are essential for uncovering the therapeutic potential of the azetidine scaffold.

Table 3: Examples of High-Throughput Screening Campaigns

| Target | Screening Method | Library Size | Identified Hit/Scaffold | Reference |

|---|---|---|---|---|

| PTEN Upregulation | Fluorescence-based promoter-reporter assay | ~3,400 compounds | 5-Azacytidine | nih.gov |

| TET2 Dioxygenase Inhibition | Homogenous fluorescence assay | 31,500 compounds | Quinoline-based scaffold | nih.gov |

| Cytotoxicity | Cell growth inhibition assay | Small library of synthetic compounds | 2H-azirine-2-azetidinones | nih.gov |

Future Research Directions and Translational Potential Conceptual

Exploration of New Synthetic Pathways for Complex Azetidine (B1206935) Scaffolds

The synthesis of azetidines presents inherent challenges due to the significant ring strain of the four-membered ring. medwinpublishers.comub.bw While classical methods like cyclization and cycloaddition exist, future research will necessitate the development of more advanced and efficient synthetic strategies to build complex and diverse molecular libraries. medwinpublishers.comrsc.org

Key areas for exploration include:

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, offer a powerful method for constructing azetidine rings via intermolecular [2+2] photocycloadditions under mild conditions. rsc.orgrsc.org Future work could expand the scope of these light-driven reactions to create novel and densely functionalized azetidine cores that are otherwise difficult to access. rsc.org

C-H Functionalization: The direct, selective functionalization of C(sp3)−H bonds on the azetidine ring is a highly sought-after transformation. Intramolecular C–H amination, catalyzed by transition metals like palladium, represents a promising avenue for creating complex bicyclic azetidine structures. rsc.org Developing new catalytic systems for intermolecular C-H activation would enable the rapid diversification of the azetidine scaffold.

Enantioselective Synthesis: Many biological targets require specific stereoisomers for optimal interaction. Future synthetic efforts must focus on developing robust enantioselective methods. Copper-catalyzed [3+1]-cycloadditions, for instance, have been shown to produce tetrasubstituted 2-azetines with high enantiomeric excess, which can then be reduced to the corresponding azetidines. nih.gov Expanding the toolkit of chiral catalysts and templates for azetidine synthesis is a critical goal. rsc.org

Strain-Release Homologation: Innovative methods that leverage the strain of other small rings can provide novel entry points to azetidine scaffolds. The strain-release homologation of azabicyclo[1.1.0]butanes is an example of a modern strategy that can generate structurally complex azetidines. rsc.org

Deeper Mechanistic Understanding of Biological Interactions

To fully exploit the therapeutic potential of 2-(2,5-Dimethoxyphenyl)azetidine and its analogs, a profound understanding of their interactions with biological targets at the molecular level is essential.

Future research should focus on:

Target Identification and Validation: While azetidine-containing molecules are known to interact with various targets, comprehensive screening is needed to identify novel binding partners. For example, azetidine amides have been successfully developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. nih.govacs.org Future studies could use chemoproteomics to uncover new targets for the this compound scaffold.

Structural Biology: Obtaining high-resolution co-crystal structures of azetidine-based ligands bound to their protein targets is crucial for structure-based drug design. For instance, the crystal structure of an azetidine-containing inhibitor bound to the hepatitis C virus (HCV) NS3/4A protease guided the design of a highly potent series of compounds. nih.gov Such structural insights reveal key binding interactions and inform the design of next-generation inhibitors with improved potency and selectivity.

Stereo/Structure-Activity Relationship (SSAR) Studies: The ability to synthesize all stereochemical permutations of a given azetidine scaffold is vital for probing stereo/structure-activity relationships. acs.orgnih.gov A systematic investigation of how stereochemistry influences binding affinity and functional activity will provide a detailed roadmap for optimizing lead compounds.

Application of Artificial Intelligence and Machine Learning in Azetidine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline, offering powerful tools to accelerate the design and optimization of novel azetidine-based therapeutics. mdpi.comastrazeneca.com

Conceptual applications include:

Predictive Modeling: AI/ML algorithms, such as graph neural networks, can be trained on large datasets to predict the physicochemical properties, pharmacokinetic profiles (ADME), and potential toxicity of novel azetidine derivatives. astrazeneca.comresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. mdpi.com

De Novo Drug Design: Generative AI models can explore vast chemical spaces to design entirely new azetidine-based molecules with optimized properties for a specific biological target. mdpi.comnih.gov These algorithms can identify novel scaffolds and substitution patterns that may not be obvious through traditional medicinal chemistry intuition. youtube.com

Computer-Aided Synthesis Planning: The synthesis of complex azetidines remains a significant challenge. ub.bw AI-powered retrosynthesis platforms can analyze a target molecule and propose viable and efficient synthetic routes, helping chemists to navigate the complexities of constructing these strained ring systems. arkat-usa.org

Design of Novel Azetidine-Based Entities for Specific Biological Targets (Pre-clinical Concept)

The unique structural features of the azetidine ring make it an ideal building block for sophisticated, next-generation therapeutic modalities designed to engage challenging biological targets.

Future pre-clinical concepts could involve:

Proteolysis-Targeting Chimeras (PROTACs): The azetidine scaffold can be incorporated into PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. The azetidine moiety could serve as a high-affinity ligand for a target protein or an E3 ubiquitin ligase. Notably, the development of nanomolar-potent PROTACs for STAT3 degradation has demonstrated the promise of this strategy. acs.org

Covalent Inhibitors: The inherent ring strain of the azetidine heterocycle can be harnessed to design targeted covalent inhibitors. rsc.org By positioning a reactive group on the azetidine ring, it could form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition and a durable pharmacological effect.

Fragment-Based Drug Discovery (FBDD): Small, simple azetidine-containing molecules can serve as valuable fragments in FBDD campaigns. These fragments can be screened against a wide range of biological targets to identify weak but efficient binders. Hits identified from such screens can then be elaborated and optimized into potent lead compounds, a strategy that leverages the azetidine ring as a versatile starting point for drug design. acs.org

Q & A

Basic: What synthetic methodologies are recommended for 2-(2,5-Dimethoxyphenyl)azetidine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling 2,5-dimethoxyphenyl precursors with azetidine derivatives. Key steps include:

- Precursor Activation : Use nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2,5-dimethoxyphenyl group to azetidine .

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF or THF) with catalysts like Pd(PPh₃)₄ improve yield. Temperature control (60–80°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity. Monitor by TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :